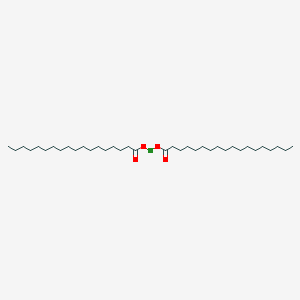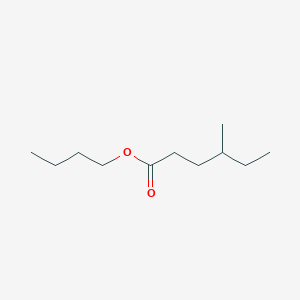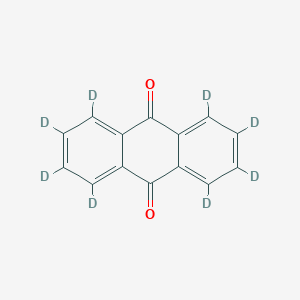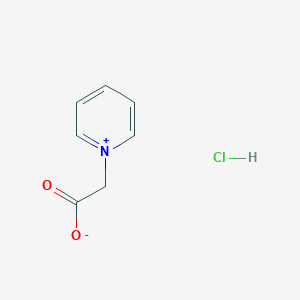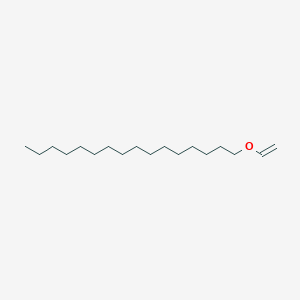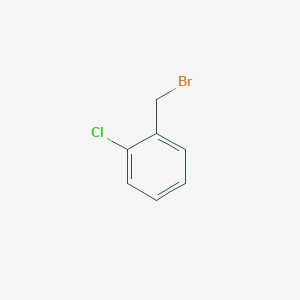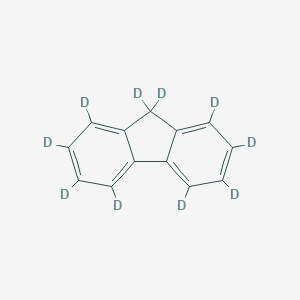
阿哌沙班-d3
描述
Apixaban is an oral, direct, and highly selective inhibitor of factor Xa, which is a key enzyme in the coagulation cascade responsible for thrombin generation and blood clot formation. It has been developed for the prevention and treatment of thromboembolic diseases, such as venous thromboembolism (VTE) and atrial fibrillation . Apixaban's selectivity for factor Xa over other coagulation proteases is greater than 30,000-fold, and it inhibits both free and clot-bound factor Xa activity . The drug has a predictable pharmacokinetic profile, multiple pathways of elimination, and an improved bleeding profile compared to warfarin .
Synthesis Analysis
The synthesis of apixaban involves the creation of a molecule that is potent and selective for factor Xa inhibition. The preclinical discovery of apixaban included the identification of a molecule with a Ki of 0.08 nM for human factor Xa, indicating a high affinity for its target . The synthesis process aimed to produce a compound with good bioavailability, low clearance, and a small volume of distribution, which were achieved as demonstrated in animal and human studies .
Molecular Structure Analysis
Apixaban's molecular structure is designed to fit into the active site of factor Xa, thereby inhibiting its activity. The structure includes a 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide moiety, which is essential for its inhibitory action . The molecular interactions between apixaban and factor Xa are highly specific, contributing to the drug's selectivity and potency.
Chemical Reactions Analysis
Apixaban undergoes metabolic reactions primarily catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP3A4/5, with minor contributions from CYP1A2 and CYP2J2 . The drug is stable under various stress conditions, but hydrolytic conditions can lead to the formation of degradation products, particularly affecting the oxopiperidine and tetrahydro-oxo-pyridine moieties . Despite these potential degradation pathways, more than half of the administered dose of apixaban is excreted unchanged, indicating a low overall metabolic drug-drug interaction potential .
Physical and Chemical Properties Analysis
Apixaban has a Ki of 0.08 nM for human factor Xa, demonstrating its high potency as an inhibitor . It has a small volume of distribution and low systemic clearance, which suggests limited extravascular tissue distribution and a primary distribution within the blood where its therapeutic action is needed . The drug's oral bioavailability is moderate to high across different species, and it has a low potential for drug-drug interactions due to its multiple elimination pathways . Apixaban's effects on routine coagulation assays and anti-factor Xa assays have been studied, providing valuable information for clinical practice, even though routine laboratory monitoring is not necessary .
科学研究应用
1. 代谢药物-药物相互作用潜力
阿哌沙班是一种高度选择性的因子 Xa 抑制剂,其代谢药物-药物相互作用潜力已得到研究。体外评估表明,阿哌沙班不会显着抑制细胞色素 P450 酶,并且整体代谢药物-药物相互作用潜力较低,表明其与其他药物联合使用时是安全的 (Wang 等人,2010)。
2. 对凝血活性生物标志物的影响
关于阿哌沙班对急性冠状动脉综合征 (ACS) 患者凝血活性生物标志物(如 D-二聚体和凝血酶片段 1.2 (F1.2))的影响的研究表明,它在降低凝血活性中起着重要作用。这支持了其在 ACS 和其他血栓栓塞疾病中的治疗应用 (Becker 等人,2010)。
3. 临床药理学特征
阿哌沙班的开发重点是优化其临床药理学特征,特别是在预防非瓣膜性房颤中风方面。研究表明,与华法林和阿司匹林等传统抗凝剂相比,阿哌沙班提供了有利的获益风险比 (Hanna 等人,2014)。
4. 体外和体内抗血栓和抗止血研究
阿哌沙班在兔血栓形成和止血模型中的体外特性和体内活性突出了其作为有效抗血栓剂的潜力,对止血的影响最小。这些研究对于了解其作用机制和治疗应用至关重要 (Wong 等人,2008)。
5. 药代动力学和药效学综述
对阿哌沙班的药代动力学和药效学特性的全面综述提供了对其在不同患者人群中一致的药代动力学和有限的药物相互作用的见解。这些信息对于临床医生了解其剂量、给药和潜在的药物相互作用至关重要 (Byon 等人,2019)。
6. 阿哌沙班浓度变异中的药理遗传学因素
研究表明,药理遗传学因素和药物相互作用显着影响患者阿哌沙班浓度的变化,表明其给药需要个性化方法 (Gulilat 等人,2019)。
7. 对凝血酶生成参数的影响
对阿哌沙班对凝血酶生成参数的影响的研究揭示了其抗凝活性及其在需要抗凝的疾病中作为治疗剂的潜力 (Tripodi 等人,2015)。
8. 人体代谢和药代动力学
对阿哌沙班在人体中的代谢和药代动力学的研究对于了解其生物利用度、消除途径和整体安全性至关重要 (Raghavan 等人,2009)。
作用机制
Target of Action
Apixaban-d3, commonly known as Apixaban, is an oral, direct, and highly selective inhibitor of both free and bound factor Xa (FXa), as well as prothrombinase . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin . By inhibiting factor Xa, Apixaban prevents thrombin formation and subsequent blood clot formation .
Mode of Action
Apixaban selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III . It also inhibits prothrombinase . These effects prevent the formation of a thrombus . By inhibiting the action of factor Xa, Apixaban disrupts the coagulation cascade, preventing the formation of fibrin clots .
Biochemical Pathways
The primary biochemical pathway affected by Apixaban is the coagulation cascade. Factor Xa is a key enzyme in this cascade, catalyzing the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, leading to clot formation . By inhibiting factor Xa, Apixaban prevents the formation of thrombin and subsequently fibrin, thereby reducing the risk of clot formation .
Pharmacokinetics
Apixaban has a small volume of distribution, low systemic clearance, and good oral bioavailability . The absolute oral bioavailability of Apixaban is approximately 50% . Apixaban is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total Apixaban clearance occurring via renal excretion .
Result of Action
The primary result of Apixaban’s action is the prevention of thrombus formation. By inhibiting factor Xa, Apixaban disrupts the coagulation cascade, preventing the formation of fibrin clots . This reduces the risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism (PE), including in patients after a hip or knee replacement surgery .
Action Environment
Environmental factors such as diet and concomitant medications can influence the action of Apixaban. The presence of p-gp modulators can impact the exposure of apixaban .
安全和危害
Apixaban increases your risk of severe or fatal bleeding, especially if you take certain medicines at the same time (including some over-the-counter medicines) . It can cause a very serious blood clot around your spinal cord that can lead to long-term or permanent paralysis . This type of blood clot can occur during a spinal tap or spinal anesthesia (epidural), especially if you have a genetic spinal defect, if you use a spinal catheter, if you’ve had spinal surgery or repeated spinal taps, or if you use other drugs that can affect blood clotting .
未来方向
属性
IUPAC Name |
7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuteriomethoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCBYKSOIHPEH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649382 | |
| Record name | 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apixaban-d3 | |
CAS RN |
1131996-12-7 | |
| Record name | 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)


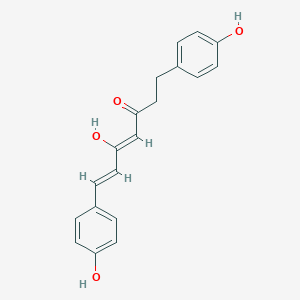
![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)
